1-Cbz-4-fluoropiperidin-3-ol
Description
1-Cbz-4-fluoropiperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a hydroxyl group at the 3rd position, and a benzyl ester group attached to the carboxylic acid moiety
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChI Key |
HNBFJUNWIWJEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-fluoropiperidin-3-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoropiperidine.
Hydroxylation: The 4-fluoropiperidine undergoes hydroxylation to introduce the hydroxyl group at the 3rd position.
Carboxylation: The hydroxylated compound is then carboxylated to form 4-fluoro-3-hydroxy-piperidine-1-carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified with benzyl alcohol to yield the desired benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cbz-4-fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-oxo-piperidine-1-carboxylic acid benzyl ester.
Reduction: 4-Fluoro-3-hydroxy-piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cbz-4-fluoropiperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cbz-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
- 3-Fluoro-4-oxopiperidine-1-carboxylic acid benzyl ester
- 4-Hydroxy-piperidine-1-carboxylic acid benzyl ester
Uniqueness
1-Cbz-4-fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The benzyl ester group also provides additional stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
